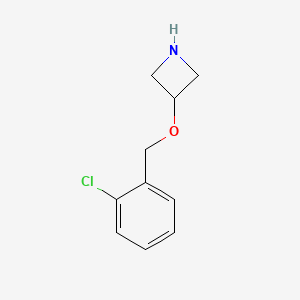

3-((2-Chlorobenzyl)oxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-chlorophenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDXACGSHRDVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-((2-Chlorobenzyl)oxy)azetidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring allows for precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions.[2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3] This guide provides a comprehensive technical overview of a specific derivative, 3-((2-Chlorobenzyl)oxy)azetidine, covering its chemical structure, a detailed synthetic protocol, and an exploration of its potential in drug development based on structurally related compounds.

Chemical Structure and Nomenclature

The chemical entity at the core of this guide is this compound. Its structure consists of a central azetidine ring substituted at the 3-position with an oxygen atom, which in turn is connected to a 2-chlorobenzyl group.

IUPAC Name: this compound[4]

Chemical Structure:

Molecular Formula: C₁₀H₁₂ClNO[5]

Molecular Weight: 197.66 g/mol [5]

CAS Number: 1121627-62-0[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

| Property | Value | Source |

| Boiling Point | 282.9±35.0 °C (Predicted) | [4] |

| Density | 1.21±0.1 g/cm³ (Predicted) | [4] |

| InChI Key | SRDXACGSHRDVFC-UHFFFAOYSA-N | [6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step process: a Williamson ether synthesis to form the N-Boc protected intermediate, followed by deprotection of the azetidine nitrogen. This approach is rooted in established methodologies for the synthesis of analogous 3-alkoxyazetidines.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-3-((2-chlorobenzyl)oxy)azetidine via Williamson Ether Synthesis

This initial step involves the formation of the ether linkage between the 3-hydroxyazetidine and the 2-chlorobenzyl moiety. The use of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial to prevent its competing nucleophilicity in the reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

-

Causality: N-Boc-3-hydroxyazetidine serves as the alcohol component. DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. An inert atmosphere is necessary to prevent quenching of the highly reactive sodium hydride by atmospheric moisture. Sodium hydride is a strong base that deprotonates the hydroxyl group of the azetidinol to form a more nucleophilic alkoxide. The reaction is performed at 0 °C to control the initial exothermic reaction of NaH with the solvent and substrate.

-

-

Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes.

-

Causality: This allows for the complete formation of the sodium alkoxide intermediate, which is a more potent nucleophile than the starting alcohol.

-

-

Addition of Alkylating Agent: Slowly add a solution of 2-chlorobenzyl bromide (1.1 eq.) in anhydrous DMF to the reaction mixture at 0 °C.

-

Causality: 2-Chlorobenzyl bromide is the electrophile that will be attacked by the nucleophilic alkoxide. Slow addition helps to control the exothermicity of the reaction.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-((2-chlorobenzyl)oxy)azetidine as a pure compound.

Part 2: Deprotection of N-Boc-3-((2-chlorobenzyl)oxy)azetidine

The final step is the removal of the Boc protecting group to yield the free secondary amine. Acid-catalyzed deprotection is the standard and most effective method.

Experimental Protocol:

-

Reaction Setup: Dissolve N-Boc-3-((2-chlorobenzyl)oxy)azetidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M HCl).

-

Causality: The Boc group is labile under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which facilitates its cleavage to form the stable tert-butyl cation, carbon dioxide, and the desired free amine.

-

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If using HCl in dioxane, the hydrochloride salt of the product may precipitate and can be collected by filtration. If using TFA, the residue can be dissolved in a minimal amount of DCM and precipitated by the addition of diethyl ether. Alternatively, the acidic solution can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the free base extracted with an organic solvent.

-

Purification: The resulting salt is often of high purity. If necessary, the free base can be purified by column chromatography or crystallization.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the broader class of 3-substituted azetidine derivatives has shown significant promise in various therapeutic areas.

Antimicrobial and Antiviral Potential

The azetidine nucleus is a core component of many β-lactam antibiotics.[1] Furthermore, non-lactam azetidines have been explored for their antimicrobial and antiviral properties. A recent study on structurally similar 3-(substituted benzyloxy)oxetane derivatives revealed potent antimycobacterial activity.[7] Notably, the 4-chlorobenzyl ether derivative in that series demonstrated excellent activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 6.68 μM, which was twice as potent as the standard drug isoniazid.[7] This suggests that the 2-chloro substitution in this compound may also confer significant antimicrobial properties, warranting further investigation in this area.

Central Nervous System (CNS) Activity

3-Substituted azetidine derivatives have been investigated as modulators of monoamine transporters, which are key targets in the treatment of depression and other neurological disorders.[8] The rigid azetidine scaffold can effectively mimic the conformation of neurotransmitters, leading to potent inhibition of their reuptake. For instance, novel 3-substituted azetidines have been explored as triple reuptake inhibitors (TRIs) of serotonin, norepinephrine, and dopamine.[8] The lipophilic nature of the 2-chlorobenzyl group in this compound suggests it may have good blood-brain barrier permeability, making it a candidate for CNS-targeted drug discovery.

Conclusion

This compound is a synthetically accessible molecule that belongs to a class of compounds with significant therapeutic potential. The robust and scalable synthetic route, based on the Williamson ether synthesis and subsequent deprotection, allows for its efficient preparation. While direct biological data is limited, the potent antimycobacterial activity of structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as an antimicrobial agent. Furthermore, its structural features are consistent with those of other azetidine derivatives that exhibit CNS activity. This technical guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic applications of this intriguing molecule.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. 3-[(2-Chlorobenzyl)oxy]azetidine | 1121627-62-0 [amp.chemicalbook.com]

- 5. This compound – porphyrin-systems [porphyrin-systems.com]

- 6. 3-[(2-CHLOROBENZYL)OXY]AZETIDINE | 1121627-62-0 [sigmaaldrich.com]

- 7. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-((2-Chlorobenzyl)oxy)azetidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic chains or larger ring systems, the azetidine core can act as a compact, polar, and metabolically stable bioisostere, improving the physicochemical properties of drug candidates.[3] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, as well as utility in treating central nervous system (CNS) disorders.[4][5] This guide focuses on a specific, valuable derivative: 3-((2-Chlorobenzyl)oxy)azetidine (CAS Number: 1121627-62-0), a key building block for the synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in drug discovery and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1121627-62-0 | Multiple |

| Molecular Formula | C₁₀H₁₂ClNO | Multiple |

| Molecular Weight | 197.66 g/mol | Multiple |

| Appearance | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |

| Purity | Typically ≥95% | Multiple |

| Boiling Point (Predicted) | 282.9 ± 35.0 °C | ChemicalBook |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | Acros Pharmatech |

| pKa (Predicted) | 9.56 ± 0.40 | Acros Pharmatech |

| InChI Key | SRDXACGSHRDVFC-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1C(CN1)OCC2=CC=CC=C2Cl | Acros Pharmatech |

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 1-Boc-3-hydroxyazetidine. This process involves an O-alkylation reaction followed by the deprotection of the Boc (tert-butyloxycarbonyl) group.

Step 1: O-Alkylation of 1-Boc-3-hydroxyazetidine

The first step is a Williamson ether synthesis, where the hydroxyl group of 1-Boc-3-hydroxyazetidine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from 2-chlorobenzyl bromide.

Protocol:

-

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-chlorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-((2-chlorobenzyl)oxy)azetidine.

Step 2: Deprotection of the Boc Group

The final step involves the removal of the acid-labile Boc protecting group to yield the target compound.

Protocol:

-

Dissolve the purified 1-Boc-3-((2-chlorobenzyl)oxy)azetidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting residue is the hydrochloride salt of this compound. To obtain the free base, dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., NaOH or K₂CO₃).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the azetidine, driving the reaction towards the formation of the alkoxide intermediate.

-

Choice of Solvent: DMF is a polar aprotic solvent that is suitable for SN2 reactions, as it can solvate the cation (Na⁺) while not significantly solvating the nucleophilic alkoxide, thus enhancing its reactivity.

-

Protecting Group Strategy: The Boc group is employed to protect the nitrogen atom of the azetidine ring from participating in side reactions during the O-alkylation step. Its ease of removal under acidic conditions makes it an ideal choice for this synthesis.[6][7]

-

Deprotection Conditions: 4M HCl in dioxane is a standard and effective reagent for the clean and efficient removal of the Boc protecting group.[8]

Characterization:

-

¹H NMR: Expect signals for the aromatic protons of the 2-chlorobenzyl group (around 7.2-7.5 ppm), a singlet for the benzylic methylene protons (-O-CH₂ -Ar), and multiplets for the azetidine ring protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring.

-

IR Spectroscopy: Look for characteristic C-O-C stretching vibrations for the ether linkage and C-H stretching for the aromatic and aliphatic protons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.66 g/mol ).

Applications in Drug Discovery

The this compound scaffold is a valuable intermediate in the synthesis of a variety of biologically active molecules. The azetidine ring provides a rigid core that can be further functionalized, while the 2-chlorobenzyl ether moiety can participate in key binding interactions with biological targets.

Potential Therapeutic Areas:

-

Triple Reuptake Inhibitors (TRIs): 3-Substituted azetidine derivatives have been extensively explored as inhibitors of the serotonin, norepinephrine, and dopamine transporters.[15][16][17] The development of TRIs is a promising strategy for the treatment of depression and other CNS disorders. The structure of this compound makes it an attractive starting point for the synthesis of novel TRI candidates.

-

Antibacterial Agents: The azetidine nucleus is a core component of many β-lactam antibiotics.[2][18] Furthermore, non-lactam azetidines have also shown promise as antimicrobial agents.[2] The incorporation of the 3-((2-chlorobenzyl)oxy) moiety could lead to compounds with novel antibacterial mechanisms or improved activity against resistant strains.

-

Anticancer Agents: Certain azetidin-2-one derivatives have demonstrated significant antiproliferative activity against human breast cancer cell lines.[4] The unique stereochemistry and electronic properties imparted by the 3-((2-chlorobenzyl)oxy) group could be exploited in the design of new anticancer drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not publicly available, information from related compounds, such as benzyl ethers, can provide guidance.[19][20][21][22]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Inhalation: Avoid inhaling vapors or mists. If inhaled, move to fresh air.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining the rigid azetidine core with the functionalized benzyl ether side chain, make it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the drug discovery and development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. reddit.com [reddit.com]

- 9. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 10. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. jmchemsci.com [jmchemsci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. pfaltzandbauer.com [pfaltzandbauer.com]

- 21. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 22. Benzyl ether - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-((2-Chlorobenzyl)oxy)azetidine

Executive Summary

3-((2-Chlorobenzyl)oxy)azetidine is a valuable substituted azetidine derivative, frequently employed as a key building block in the synthesis of complex pharmaceutical agents. Its unique four-membered heterocyclic structure, combined with the 2-chlorobenzyl ether moiety, provides a versatile scaffold for drug discovery and development. This guide offers a comprehensive, in-depth analysis of a robust and scalable three-step synthetic sequence for its preparation. We will dissect the strategic rationale behind the chosen pathway, provide detailed, field-proven experimental protocols, and discuss the critical mechanistic principles that govern each transformation. The core of this synthesis relies on the classic Williamson ether synthesis, preceded by a necessary nitrogen protection step and followed by a final deprotection to yield the target compound. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scientifically grounded approach to this important intermediate.

Strategic Overview: A Retrosynthetic Approach

The most logical and industrially viable approach to constructing this compound is through the formation of the ether bond. A retrosynthetic analysis immediately points to the Williamson ether synthesis as the key transformation.[1][2] This involves disconnecting the C-O bond of the ether, leading to two potential precursor pairs:

-

Route A: 3-Hydroxyazetidine (as the nucleophile) and a 2-chlorobenzyl electrophile (e.g., 2-chlorobenzyl bromide).

-

Route B: 2-Chlorobenzyl alcohol (as the nucleophile) and a 3-haloazetidine electrophile.

Route A is mechanistically and practically superior. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction is most efficient with unhindered, primary alkyl halides.[3] 2-Chlorobenzyl bromide is a primary halide, making it an ideal electrophile. Conversely, Route B would require a nucleophilic attack at the C3 position of the azetidine ring, a secondary and more sterically hindered center, which would likely lead to competing elimination (E2) side reactions and lower yields.[4]

Furthermore, the secondary amine of the azetidine ring is nucleophilic and would compete with the hydroxyl group in the etherification step. Therefore, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Williamson synthesis but can be readily removed under acidic conditions.[5][6]

This strategic analysis leads to the following three-stage forward synthesis plan:

-

Protection: N-Boc protection of 3-hydroxyazetidine.

-

Etherification: Williamson ether synthesis between N-Boc-3-hydroxyazetidine and 2-chlorobenzyl bromide.

-

Deprotection: Acid-mediated removal of the N-Boc group to yield the final product.

Step 1: Preparation of the Key Intermediate, N-Boc-3-hydroxyazetidine

The synthesis begins with the protection of the azetidine nitrogen. While 3-hydroxyazetidine can be synthesized from precursors like epichlorohydrin, it is commonly available commercially as its more stable hydrochloride salt.[7][8] The Boc protection is a crucial step to prevent the secondary amine from acting as a nucleophile in the subsequent etherification.[9]

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. It is electrophilic at the carbonyl carbons and reacts readily with amines.

-

Base: When starting with the hydrochloride salt, a base is required to neutralize the HCl and free the amine for reaction. An organic base like triethylamine (Et₃N) or an inorganic base like sodium bicarbonate (NaHCO₃) is typically used.[10] Using a base also helps to scavenge the proton released during the reaction, driving it to completion.

-

Solvent: A mixed solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the polar amine salt and the less polar Boc₂O.[10]

This protocol describes the protection of 3-hydroxyazetidine hydrochloride.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Hydroxyazetidine HCl | 1.0 | 109.55 | 10.0 g |

| Dioxane | - | - | 100 mL |

| Water | - | - | 100 mL |

| Sodium Bicarbonate (NaHCO₃) | 3.0 | 84.01 | 22.9 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 | 22.0 g |

Procedure:

-

To a 500 mL round-bottom flask, add 3-hydroxyazetidine hydrochloride (10.0 g) and dissolve it in a mixture of dioxane (100 mL) and water (100 mL).

-

Add sodium bicarbonate (22.9 g) to the solution in portions with stirring. Effervescence will be observed.

-

Once the gas evolution has subsided, add di-tert-butyl dicarbonate (22.0 g) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine as an oil or low-melting solid.[11] The product is often of sufficient purity for the next step, but can be further purified by silica gel chromatography if necessary.

Step 2: Core Synthesis via Williamson Ether Synthesis

This step forms the crucial C-O ether bond. It is a classic SN2 reaction where the alkoxide generated from N-Boc-3-hydroxyazetidine displaces the bromide from 2-chlorobenzyl bromide.[1][12]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the reactive alkoxide. Sodium hydride (NaH) is an excellent choice.[2] It irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture, driving the equilibrium forward.[13]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal.[14] These solvents effectively solvate the sodium cation of the alkoxide but do not solvate the alkoxide anion itself, leaving it highly nucleophilic and reactive for the SN2 attack.

-

Electrophile: 2-Chlorobenzyl bromide is chosen as the electrophile. As a primary benzylic halide, it is highly reactive towards SN2 displacement and less prone to the competing E2 elimination pathway.[3]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Boc-3-hydroxyazetidine | 1.0 | 173.21 | 10.0 g |

| Anhydrous DMF | - | - | 150 mL |

| Sodium Hydride (60% in oil) | 1.2 | 24.00 (active) | 2.77 g |

| 2-Chlorobenzyl bromide | 1.1 | 205.48 | 13.1 g |

Procedure:

-

Safety Note: Sodium hydride reacts violently with water and is flammable.[15][16] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

To a dry 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-hydroxyazetidine (10.0 g) and dissolve in anhydrous DMF (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 2.77 g) portion-wise to the stirred solution. Maintain the temperature below 5 °C. Hydrogen gas will evolve.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C. Add 2-chlorobenzyl bromide (13.1 g) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and add water (200 mL) and ethyl acetate (200 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with water (3 x 100 mL) to remove DMF, then wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-((2-chlorobenzyl)oxy)azetidine.

Step 3: Final Deprotection

The final step is the removal of the acid-labile N-Boc group to unveil the target secondary amine.[5]

The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.

-

Reagents: Strong acids are required. Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a very common and effective system.[5] Alternatively, a solution of hydrogen chloride (HCl) in a solvent like dioxane or methanol can be used.[17][18] TFA is often preferred for its ease of removal due to its volatility.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Boc-3-((2-chlorobenzyl)oxy)azetidine | 1.0 | 297.77 | 10.0 g |

| Dichloromethane (DCM) | - | - | 100 mL |

| Trifluoroacetic Acid (TFA) | 10.0 | 114.02 | 25.6 mL |

Procedure:

-

Safety Note: Trifluoroacetic acid is highly corrosive and causes severe burns. Handle in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Dissolve N-Boc-3-((2-chlorobenzyl)oxy)azetidine (10.0 g) in dichloromethane (100 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (25.6 mL) to the stirred solution.

-

Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in DCM (100 mL) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8). This neutralizes the TFA and frees the amine.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Williamson Ether Synthesis | Incomplete deprotonation of the alcohol. | Ensure NaH is fresh and reactive. Use anhydrous solvent. Allow sufficient time for alkoxide formation. |

| Competing E2 elimination. | This is less likely with a primary halide but can be minimized by keeping the reaction temperature low.[4] | |

| Impure starting materials. | Ensure N-Boc-3-hydroxyazetidine is pure and dry. | |

| Incomplete N-Boc Deprotection | Insufficient acid or reaction time. | Increase the equivalents of TFA or extend the reaction time. Monitor closely by TLC. |

| For stubborn substrates, using HCl in dioxane at room temperature or slightly warmed may be more effective.[17] | ||

| Difficulty in Purification | Residual DMF in the product. | Perform multiple aqueous washes during the work-up of the Williamson ether synthesis step. |

| Byproducts from side reactions. | Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Ensure effective chromatographic separation. |

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 8. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 12. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 13. Khan Academy [khanacademy.org]

- 14. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. nj.gov [nj.gov]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-((2-Chlorobenzyl)oxy)azetidine: A Versatile Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-((2-Chlorobenzyl)oxy)azetidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and offer a thorough characterization analysis. Furthermore, this guide explores the strategic importance of the azetidine scaffold in modern medicinal chemistry, elucidating the rationale behind its incorporation into novel therapeutic agents and outlining its potential applications.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of drug discovery, the quest for novel chemical matter with optimized pharmacological profiles is perpetual. Saturated heterocycles are privileged motifs, and among them, the azetidine ring has emerged as a valuable scaffold.[1] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the four-membered azetidine ring possesses significant ring-strain energy (approx. 25.4 kcal/mol).[2] This inherent strain imparts a high degree of conformational rigidity, which can be highly advantageous in drug design.[3][4]

By locking flexible acyclic chains into a defined three-dimensional orientation, the azetidine scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[3] Furthermore, the nitrogen atom provides a key site for interaction or further functionalization, while the ring itself acts as a non-classical bioisostere for groups like gem-dimethyl or carbonyl, often improving critical physicochemical properties such as aqueous solubility and metabolic stability.[5] this compound represents a readily functionalized version of this scaffold, offering a vector for exploring chemical space in fragment-based and lead optimization campaigns.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and screening. The core attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ClNO | [1][3][5][6][7] |

| Molecular Weight | 197.66 g/mol | [1][3][5] |

| CAS Number | 1121627-62-0 | [1][3][6] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [3] |

| Boiling Point | 282.9 ± 35.0 °C (at 760 mmHg) | [5][7] |

| Common Synonyms | 3-[(2-chlorobenzyl)oxy]azetidine, 3-[(2-chlorophenyl)methoxy]azetidine | [1][5] |

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved through a three-step sequence starting from commercially available 3-hydroxyazetidine. The workflow involves protection of the azetidine nitrogen, formation of the ether linkage via a Williamson ether synthesis, and subsequent deprotection to yield the target compound.

Detailed Experimental Protocol

Part A: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (Protected Intermediate)

-

Rationale: The secondary amine of 3-hydroxyazetidine is nucleophilic and would compete with the hydroxyl group in the subsequent etherification. Protection with a tert-butyloxycarbonyl (Boc) group masks the amine's reactivity and increases the compound's solubility in organic solvents, simplifying handling and purification.[8]

-

To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

-

Stir the mixture at room temperature until the starting material fully dissolves.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product, tert-butyl 3-hydroxyazetidine-1-carboxylate, can often be used in the next step without further purification. If needed, purify by flash column chromatography.

Part B: Synthesis of tert-Butyl this compound-1-carboxylate

-

Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ether linkages.[9] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group of the N-Boc-3-hydroxyazetidine, forming a reactive alkoxide.[10] This alkoxide then displaces the chloride from 2-chlorobenzyl chloride in a classic Sₙ2 reaction.[9] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium cation.

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add a solution of 2-chlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure protected product.

Part C: Synthesis of this compound (Final Product)

-

Rationale: The Boc protecting group is acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent efficiently cleave the carbamate to liberate the free secondary amine.[8]

-

Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

-

Stir the solution for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in CH₂Cl₂ and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

-

Extract the aqueous layer with CH₂Cl₂ (2x). Combine all organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Structural Characterization

Unambiguous characterization is critical for verifying the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not publicly available, the expected NMR and MS data can be reliably predicted based on closely related structures and fundamental principles.[7]

Predicted Spectroscopic Data

The following data are predicted for the Boc-protected intermediate, tert-Butyl this compound-1-carboxylate, based on analysis of analogous compounds and substituent effects.[7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25-7.45 (m, 4H): Aromatic protons of the 2-chlorobenzyl group.

-

δ 4.55 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ar).

-

δ 4.30-4.40 (m, 1H): Azetidine proton at the 3-position (-CH -O-).

-

δ 4.10-4.20 (m, 2H): Two azetidine methylene protons adjacent to nitrogen.

-

δ 3.85-3.95 (m, 2H): The other two azetidine methylene protons adjacent to nitrogen.

-

δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.5: Carbonyl carbon of the Boc group.

-

δ 135.0 - 138.0: Quaternary aromatic carbons of the benzyl group.

-

δ 127.0 - 130.0: Aromatic CH carbons.

-

δ 80.0: Quaternary carbon of the Boc group (-C (CH₃)₃).

-

δ 70.0: Methylene carbon of the benzyl group (-O-C H₂-Ar).

-

δ 65.0 - 68.0: Azetidine carbon at the 3-position (-C H-O-).

-

δ 56.0 - 58.0: Azetidine methylene carbons (-C H₂-N-).

-

δ 28.5: Methyl carbons of the Boc group.

-

-

Mass Spectrometry (ESI+):

-

Expected m/z for [M+H]⁺: 298.11

-

Expected m/z for [M+Na]⁺: 320.09

-

Upon deprotection to yield the final product, the signals corresponding to the Boc group (δ 1.45 in ¹H NMR; δ 156.5, 80.0, 28.5 in ¹³C NMR) will disappear. A broad singlet corresponding to the N-H proton will appear in the ¹H NMR spectrum, and the chemical shifts of the azetidine ring protons and carbons will shift slightly.

Applications in Drug Discovery

The title compound is a valuable building block for generating libraries of molecules for high-throughput screening (HTS) and for use in structure-activity relationship (SAR) studies. Its utility stems from the combination of the azetidine core and the functional "handle" it presents.

The secondary amine of the azetidine ring is a nucleophilic handle that can be readily derivatized via several standard reactions:

-

Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides, a ubiquitous linkage in pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.

-

N-Arylation/Alkylation: Coupling with aryl halides or alkyl halides to explore different chemical spaces.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

The 2-chlorobenzyl ether moiety itself can participate in key interactions with a protein target, such as hydrophobic interactions or halogen bonding, a non-covalent interaction of growing importance in medicinal chemistry.

Safety and Handling

-

This compound: This compound is classified as a warning. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

2-Chlorobenzyl chloride: This reagent is corrosive, combustible, and harmful by inhalation, in contact with skin, and if swallowed. It can cause severe skin burns and eye damage. Extreme caution must be exercised when handling this reagent.

-

Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and quenched carefully.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the beneficial properties of the azetidine scaffold for application in drug discovery. Its synthesis, while requiring careful execution due to the nature of the reagents, is robust and follows well-established organic chemistry principles. By providing conformational constraint, improved physicochemical properties, and a versatile synthetic handle, this compound and its derivatives are poised to be valuable tools in the development of the next generation of therapeutics.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmchemsci.com [jmchemsci.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. prepchem.com [prepchem.com]

Spectroscopic Characterization of 3-((2-Chlorobenzyl)oxy)azetidine: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 3-((2-Chlorobenzyl)oxy)azetidine, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and verification of this compound.

Introduction

This compound is a substituted azetidine derivative. The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a versatile building block in the synthesis of a wide range of biologically active compounds.[1] The incorporation of a 2-chlorobenzyl ether moiety introduces specific steric and electronic features that can influence the molecule's interaction with biological targets. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent biological and pharmacological studies. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Theoretical Framework

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable connectivity information.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and the nature of its substituents.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (Example for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Predicted ¹H NMR Data and Interpretation

Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | Ar-H (ortho to Cl) |

| ~7.25-7.35 | m | 3H | Ar-H |

| ~4.60 | s | 2H | O-CH₂-Ar |

| ~4.30 | m | 1H | CH-O (azetidine) |

| ~3.80 | t | 2H | CH₂-N (azetidine, axial) |

| ~3.40 | t | 2H | CH₂-N (azetidine, equatorial) |

| ~2.00 | br s | 1H | NH |

Interpretation:

-

Aromatic Region (7.25-7.40 ppm): The four protons on the chlorobenzyl group are expected to appear in this region. The proton ortho to the chlorine atom is likely to be the most downfield due to the inductive effect of the halogen. The remaining aromatic protons will appear as a complex multiplet.[2][3]

-

Benzylic Protons (4.60 ppm): The two protons of the methylene group attached to the oxygen and the aromatic ring (O-CH₂-Ar) are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen and aromatic ring.[2]

-

Azetidine Ring Protons:

-

The methine proton on the carbon bearing the ether linkage (CH-O) is expected to appear as a multiplet around 4.30 ppm.

-

The methylene protons on the azetidine ring adjacent to the nitrogen are diastereotopic and are expected to show distinct signals. They will likely appear as two triplets (due to coupling with the methine proton and each other) around 3.40-3.80 ppm.[4]

-

-

NH Proton (~2.00 ppm): The proton on the nitrogen of the azetidine ring is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum for this compound in CDCl₃ is as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~136.0 | Ar-C (C-Cl) |

| ~134.0 | Ar-C (ipso) |

| ~129.5 | Ar-CH |

| ~128.8 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.5 | Ar-CH |

| ~70.0 | O-CH₂-Ar |

| ~65.0 | CH-O (azetidine) |

| ~50.0 | CH₂-N (azetidine) |

Interpretation:

-

Aromatic Carbons (126.5-136.0 ppm): Six signals are expected for the six carbons of the aromatic ring. The carbon attached to the chlorine atom (C-Cl) will be downfield, as will the ipso-carbon attached to the benzylic methylene group.[3]

-

Benzylic Carbon (~70.0 ppm): The carbon of the O-CH₂-Ar group is expected around 70 ppm.

-

Azetidine Ring Carbons:

-

The methine carbon attached to the oxygen (CH-O) is expected to be significantly downfield (~65.0 ppm) due to the electronegativity of the oxygen atom.

-

The two equivalent methylene carbons adjacent to the nitrogen (CH₂-N) will appear as a single peak around 50.0 ppm.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Theoretical Framework

Different types of bonds (e.g., C-H, N-H, C-O, C-Cl) vibrate at characteristic frequencies. The presence of absorption bands at these frequencies in an IR spectrum provides evidence for the presence of the corresponding functional groups.

Experimental Protocol: IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid sample of this compound directly onto the ATR crystal.

-

Acquire the spectrum.

-

Clean the crystal thoroughly after the measurement.

Predicted IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350-3300 | N-H stretch | Secondary Amine (Azetidine) |

| ~3100-3000 | C-H stretch (sp²) | Aromatic Ring |

| ~3000-2850 | C-H stretch (sp³) | Alkyl groups |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1100-1050 | C-O stretch | Ether |

| ~750 | C-Cl stretch | Chloroaromatic |

Interpretation:

-

N-H Stretch: A moderate absorption band in the region of 3350-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.[6]

-

C-H Stretches: The spectrum will show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretches in their respective regions.

-

Aromatic C=C Stretches: Two or more bands in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.[6]

-

C-O Stretch: A strong absorption band in the 1100-1050 cm⁻¹ range is a key indicator of the C-O stretching vibration of the ether linkage.

-

C-Cl Stretch: The presence of a chloro substituent on the aromatic ring is expected to give rise to a moderate to strong absorption in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Framework

In electrospray ionization (ESI) mass spectrometry, the sample is ionized, typically by protonation to form [M+H]⁺ ions. The mass analyzer then separates these ions based on their m/z ratio. The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. Fragmentation of the molecular ion can occur, and the resulting fragment ions provide clues about the molecule's structure.

Experimental Protocol: MS Analysis

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Infuse the solution directly into the mass spectrometer's ion source using a syringe pump.

Instrumental Parameters (Example for ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

Predicted MS Data and Interpretation

The molecular formula of this compound is C₁₀H₁₂ClNO. The monoisotopic mass is approximately 197.06 g/mol .

| m/z (Predicted) | Ion | Interpretation |

| 198.06 | [M+H]⁺ | The protonated molecular ion. The presence of a chlorine atom will result in an isotopic peak at m/z 200.06 with about one-third the intensity. |

| 125.02 | [C₇H₆Cl]⁺ | Fragment corresponding to the 2-chlorotropylium ion, formed by cleavage of the benzylic C-O bond. This is a very common and stable fragment for benzyl ethers.[7] |

| 73.06 | [C₄H₈NO]⁺ | Fragment corresponding to the protonated 3-hydroxyazetidine, formed by cleavage of the ether bond with hydrogen transfer. |

Interpretation:

-

Molecular Ion Peak: The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 198.06. Due to the natural abundance of the ³⁷Cl isotope, an isotopic peak [M+2+H]⁺ at m/z 200.06 with an intensity of approximately 32% of the [M+H]⁺ peak is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The most likely fragmentation pathway involves the cleavage of the C-O bond of the ether. This would lead to the formation of a stable 2-chlorobenzyl cation or the corresponding tropylium ion at m/z 125. The other part of the molecule would give a fragment corresponding to the protonated 3-hydroxyazetidine at m/z 73. The observation of these fragments would strongly support the proposed structure.[7][8]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on the analysis of its constituent fragments and related molecules, offers a robust framework for researchers to interpret their experimental results. This guide underscores the importance of a multi-technique approach to spectroscopic characterization in ensuring the scientific integrity of chemical research and drug development endeavors.

References

- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. spectrabase.com [spectrabase.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Benzyl methyl ether(538-86-3) MS spectrum [chemicalbook.com]

- 8. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery and its Biological Potential

An In-depth Technical Guide

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of medicinal chemistry. Its inherent ring strain (approx. 25.4 kcal/mol) and distinct three-dimensional geometry provide a unique combination of conformational rigidity and metabolic stability, making it a highly sought-after scaffold in the design of novel therapeutics.[1][2] This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted azetidines. We will dissect the structure-activity relationships that govern their function, detail key experimental workflows for their synthesis and evaluation, and provide expert insights into their application across diverse therapeutic areas, from oncology to infectious diseases and neuroscience.

The Azetidine Advantage in Medicinal Chemistry

The utility of the azetidine scaffold is rooted in its unique physicochemical properties. Unlike the more reactive and less stable three-membered aziridines, or the more flexible five-membered pyrrolidines, azetidine strikes a favorable balance.[1][3] This balance allows for facile handling and selective functionalization while providing a rigid framework that can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[2]

The strategic incorporation of an azetidine moiety can:

-

Introduce Novelty and Patentability: Moving away from saturated six-membered rings into less explored chemical space.

-

Modulate Physicochemical Properties: Influence solubility, lipophilicity (LogP), and metabolic stability.

-

Serve as a Rigid Linker: Precisely orient pharmacophoric groups in three-dimensional space to optimize interactions with protein targets.[4]

-

Act as a Bioisostere: Function as a replacement for other common groups, such as gem-dimethyl or tert-butyl groups, while introducing a vector for further chemical modification.

Caption: Logical relationship between azetidine's properties and med-chem outcomes.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The development of small-molecule targeted anticancer agents has gained significant attention as an alternative to traditional chemotherapy, aiming to reduce cytotoxicity to non-cancerous cells.[5] The azetidine scaffold has proven to be a versatile framework for designing potent and selective anticancer agents that interact with various molecular targets.[6]

Tubulin Polymerization Inhibitors

Microtubules are critical components of the cellular cytoskeleton involved in cell division, making them a prime target for anticancer drugs. Dolastatin 10 and its synthetic analogues, such as TZT-1027 (soblidotin), are highly cytotoxic peptides that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[7]

A key strategy in refining these compounds involves introducing conformational constraints to enhance potency. By replacing the flexible phenylethyl group at the C-terminus of TZT-1027 with a more rigid 3-aryl-azetidine moiety, researchers have developed analogues with exceptional antiproliferative activities.[7][8]

| Compound | Substitution on 3-Aryl-Azetidine | IC₅₀ (A549 Lung Cancer Cells) | IC₅₀ (HCT116 Colon Cancer Cells) |

| 1a | 4-Methoxyphenyl | 2.2 nM | 2.1 nM |

| 1b | 3,4-Dimethoxyphenyl | 4.3 nM | 4.1 nM |

| 1c | 4-Chlorophenyl | 3.1 nM | 2.7 nM |

| Data synthesized from Molecules (2018).[7] |

The causality behind this enhancement lies in the azetidine ring's ability to lock the C-terminal aryl group into a specific orientation, optimizing its interaction within the tubulin binding site. While compound 1a showed remarkable in vitro potency, its development was hampered by poor solubility and rapid metabolic degradation (T₁⸝₂ of less than 2 minutes in mouse liver microsomes), highlighting the critical need to balance potency with pharmacokinetic properties in drug design.[7]

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

The STAT3 protein is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. It is considered a valid and high-value target for anticancer therapy.[9] Novel azetidine-based compounds have been discovered that act as potent, selective, and irreversible inhibitors of STAT3 activation.[9][10]

These inhibitors are designed to covalently bind to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[9] This irreversible binding locks the protein in an inactive state, preventing its phosphorylation and subsequent dimerization, which are essential steps for its function.

Caption: Simplified STAT3 signaling pathway and the site of azetidine inhibitor action.

Treatment of triple-negative breast cancer (TNBC) models with these azetidine compounds inhibited STAT3 signaling and induced tumor cell death, demonstrating high selectivity over other kinases like JAK2 and Src.[9] This work provides a powerful example of how the azetidine scaffold can be integrated into a pharmacophore designed for targeted covalent inhibition.

Antibacterial Activity: Revitalizing Established Scaffolds

The rise of antibiotic resistance necessitates the development of new antibacterial agents. The azetidin-2-one (or β-lactam) ring is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins.[11] However, the broader azetidine scaffold is also being used to enhance the activity of other classes of antibiotics.

Azetidinylquinolones

Quinolones are a class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The addition of an azetidine ring at the C-7 position of the quinolone core has been shown to significantly enhance antibacterial potency, particularly against Gram-positive bacteria.[12]

A study of 7-(2,3-disubstituted-1-azetidinyl)quinolones found that a combination of a cyclopropyl group at N-1 and a trans-3-amino-2-methyl-1-azetidinyl group at C-7 conferred the best overall antibacterial and pharmacokinetic properties.[12] The rationale for this improvement is that the rigid azetidine ring optimally positions the C-3 amino substituent for crucial interactions with the enzyme-DNA complex, enhancing the inhibitory activity of the entire molecule.

Novel Azetidin-2-ones

Beyond traditional β-lactams, researchers continue to explore novel azetidin-2-one derivatives. By synthesizing Schiff bases and performing a cyclization reaction with chloroacetyl chloride, new series of azetidinones have been created and tested.[11][13] For example, certain derivatives bearing 1,3,4-oxadiazole rings have shown greater efficacy against Gram-negative bacteria like Escherichia coli than the standard antibiotic amoxicillin-clavulanate.[13] These findings underscore the continued relevance of the azetidin-2-one core in the search for new antimicrobial agents.[14]

Central Nervous System (CNS) Applications

The conformational rigidity of the azetidine ring makes it an ideal scaffold for CNS-targeting drugs, where precise geometry is often required for selective interaction with receptors and transporters.

-

Neurokinin-2 (NK₂) Receptor Antagonists: A series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones were developed as selective NK₂ antagonists. Replacing a metabolically vulnerable piperidine functionality with a simple 3-substituted azetidine led to compounds with excellent functional potency and significantly increased metabolic stability in human liver microsomes.[15]

-

Monoamine Transporter Inhibitors: 3-Arylazetidine derivatives have shown potential as potent inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, which are critical targets for treating neurological and psychiatric disorders like Parkinson's disease and depression.[16][17]

-

Probing Psychedelic Receptor Binding: The compound LSZ (lysergic acid 2,4-dimethylazetidide) is a rigid analogue of LSD where the diethylamide group is constrained within an azetidine ring. This modification was instrumental in helping scientists understand the precise binding orientation of LSD at the serotonin 5-HT₂A receptor.[18]

A Cautionary Note: It is important to recognize that not all azetidines are benign. The naturally occurring non-protein imino acid, azetidine-2-carboxylic acid (Aze), can be misincorporated in place of proline into proteins. In mouse models, oral administration of Aze induced a distinct oligodendrogliopathy (damage to the cells that produce myelin), suggesting a potential environmental link to the pathogenesis of demyelinating diseases like multiple sclerosis.[19]

Experimental Protocols and Methodologies

A trustworthy and reproducible experimental workflow is the bedrock of drug discovery. Here, we detail the synthesis of a representative substituted azetidin-2-one and a standard protocol for evaluating its antibacterial activity.

Caption: General experimental workflow from synthesis to biological evaluation.

Protocol: Synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) Derivatives

This protocol is based on the widely used Staudinger synthesis, a [2+2] cycloaddition between a ketene (generated in situ from an acyl chloride) and an imine (Schiff base).[20]

Objective: To synthesize a substituted azetidin-2-one ring via cyclocondensation.

Materials:

-

Substituted N-(arylidene)hydrazinoacetyl sulfonamide (Schiff base)

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Anhydrous 1,4-dioxane (solvent)

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the Schiff base (1 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride and the intermediate ketene. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Base Addition: Add triethylamine (TEA, 1.1 equivalents) to the solution. TEA acts as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards product formation.

-

Cycloaddition: Cool the mixture in an ice bath to 0°C. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Causality: Dropwise addition at low temperature is a crucial safety and selectivity measure. The reaction is exothermic, and slow addition helps control the reaction rate, preventing the formation of unwanted polymeric byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the triethylamine hydrochloride salt will precipitate. Filter the salt and wash it with a small amount of cold dioxane. The filtrate contains the desired product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure azetidin-2-one derivative.

-

Characterization: Confirm the structure of the final compound using spectral methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[20]

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized azetidine derivative against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

Materials:

-

Synthesized azetidine compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Causality: Standardizing the inoculum density is the most critical variable for reproducibility. A non-standardized inoculum will lead to erroneous MIC values.

-

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls (Self-Validating System):

-

Positive Control: A well containing the bacterial inoculum in MHB with no compound. This well must show turbidity after incubation.

-

Negative Control: A well containing MHB and the highest concentration of the test compound, but no bacteria. This well must remain clear and confirms that the compound itself does not cause turbidity.

-

Solvent Control: A well containing the inoculum and the highest concentration of the solvent (e.g., DMSO) used. This ensures the solvent has no antibacterial activity at the tested concentration.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first clear well).

Conclusion and Future Directions

Substituted azetidines represent a class of compounds with immense and diverse biological potential.[21] Their unique structural and chemical properties have enabled their successful application as anticancer, antibacterial, and CNS-active agents. The ongoing development of novel synthetic methodologies continues to expand the accessible chemical space, allowing for the creation of increasingly complex and finely-tuned molecular architectures.[22][23]

Future research will likely focus on:

-

Improving Pharmacokinetic Profiles: Addressing challenges of metabolic instability and poor solubility that can hinder the clinical translation of potent compounds.[7]

-

Exploring New Biological Targets: Applying the azetidine scaffold to inhibit novel protein-protein interactions or target emerging disease pathways.

-

Stereoselective Synthesis: Developing more efficient methods for the enantioselective and diastereoselective synthesis of polysubstituted azetidines to better probe chiral recognition at biological targets.[22]

The azetidine scaffold is not merely a building block but a strategic tool for medicinal chemists. Its judicious application will undoubtedly continue to yield novel drug candidates with improved efficacy and safety profiles, addressing unmet needs across a wide spectrum of human diseases.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 4. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 8. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]